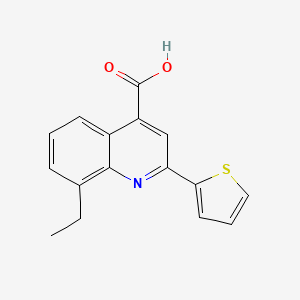

8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H13NO2S and a molecular weight of 283.35 . It is used in proteomics research .

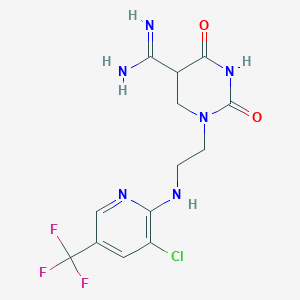

Molecular Structure Analysis

The molecular structure of 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid consists of a quinoline ring substituted with an ethyl group at the 8th position and a thiophene ring at the 2nd position . The carboxylic acid group is attached at the 4th position of the quinoline ring .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Dihydroorotate Dehydrogenase (DHODH) Inhibition : 8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid has been investigated as a potential DHODH inhibitor. DHODH is a key enzyme involved in the de novo biosynthesis of pyrimidines. Inhibition of DHODH can impact cell proliferation and has implications for cancer therapy .

- Antimicrobial Properties : Researchers have explored the antimicrobial activity of this compound against bacteria and fungi. Its unique quinoline scaffold may offer novel targets for drug development .

Materials Science and Organic Electronics

- Organic Semiconductors : Quinoline derivatives, including 8-ethyl-2-(2-thienyl)quinoline-4-carboxylic acid, have been studied as potential organic semiconductors. Their π-conjugated structures make them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Photophysics and Luminescent Materials

- Fluorescent Probes : The quinoline core of this compound can serve as a fluorescent probe. Researchers have explored its luminescent properties for use in biological imaging, sensors, and optoelectronic devices .

Coordination Chemistry and Metal Complexes

- Metal Chelation : The carboxylic acid group allows for coordination with metal ions. Researchers have synthesized metal complexes with 8-ethyl-2-(2-thienyl)quinoline-4-carboxylic acid as a ligand. These complexes may find applications in catalysis, sensing, and materials science .

Analytical Chemistry and Chromatography

- HPLC (High-Performance Liquid Chromatography) : Researchers have used this compound as a reference standard or internal standard in HPLC analysis. Its distinctive UV-absorption properties aid in quantification and identification .

Biological Studies and Cellular Imaging

- Cellular Uptake Studies : Scientists have explored the cellular uptake and distribution of 8-ethyl-2-(2-thienyl)quinoline-4-carboxylic acid. Its fluorescent properties make it useful for tracking cellular localization and drug delivery studies .

Propriétés

IUPAC Name |

8-ethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-2-10-5-3-6-11-12(16(18)19)9-13(17-15(10)11)14-7-4-8-20-14/h3-9H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBPKJGATHKMKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2793102.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine](/img/structure/B2793104.png)

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2793105.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2793106.png)

![1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2793108.png)

![2-(4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl)acetonitrile](/img/structure/B2793111.png)

![3-[(acetyloxy)imino]-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2793118.png)